Bursin

Descripción

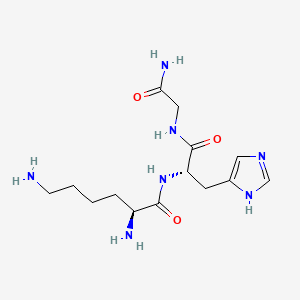

Bursin (Lys-His-Gly-NH₂), a tripeptide first isolated from the bursa of Fabricius in chickens, is a critical immunomodulatory compound that drives B-cell differentiation and enhances humoral and cellular immune responses . It acts as a "bursal-dependent differentiation hormone," promoting IgM-to-IgG antibody class switching and stimulating hematopoietic stem cell proliferation . Bursin’s immunostimulatory effects have been validated in avian and mammalian models, where it enhances vaccine efficacy against pathogens like Newcastle disease virus (NDV) and avian influenza . Its mechanism involves binding to specific receptors on B cells and dendritic cells, triggering downstream signaling pathways that amplify antigen presentation and lymphocyte activation .

Propiedades

Fórmula molecular |

C14H25N7O3 |

|---|---|

Peso molecular |

339.39 g/mol |

Nombre IUPAC |

(2S)-2,6-diamino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]hexanamide |

InChI |

InChI=1S/C14H25N7O3/c15-4-2-1-3-10(16)13(23)21-11(5-9-6-18-8-20-9)14(24)19-7-12(17)22/h6,8,10-11H,1-5,7,15-16H2,(H2,17,22)(H,18,20)(H,19,24)(H,21,23)/t10-,11-/m0/s1 |

Clave InChI |

DIBAKBGYJUCGDL-QWRGUYRKSA-N |

SMILES isomérico |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

C1=C(NC=N1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bursin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and scavengers .

Industrial Production Methods

Large-scale production of bursin involves optimizing the SPPS process to increase yield and purity. This includes using high-efficiency resins, automated peptide synthesizers, and advanced purification techniques such as high-performance liquid chromatography (HPLC). Industrial production also focuses on ensuring consistency and scalability to meet the demands of research and commercial applications .

Análisis De Reacciones Químicas

Types of Reactions

Bursin undergoes various chemical reactions, including:

Oxidation: Bursin can be oxidized to form disulfide bonds, which can affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, potentially altering the peptide’s structure and function.

Substitution: Amino acid residues in bursin can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid substitution is typically performed during the SPPS process using protected amino acid derivatives.

Major Products Formed

The major products formed from these reactions include oxidized or reduced forms of bursin and various analogs with substituted amino acids.

Aplicaciones Científicas De Investigación

Bursin has a wide range of scientific research applications, including:

Mecanismo De Acción

Bursin exerts its effects by binding to specific receptors on B cell precursors, promoting their differentiation into mature B cells. This process involves the activation of signaling pathways that regulate gene expression and cell proliferation. Bursin also enhances the production of immunoglobulins, which are critical for the adaptive immune response .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Bursin’s functional analogs and structural mimics have been extensively studied to identify compounds with comparable or enhanced immunomodulatory properties. Below is a detailed comparison:

Phage-Displayed Peptides (Clones 4 and 6)

- Structure : Phage clones expressing Bursin-like epitopes .

- Mechanism : Enhance antigen presentation via phage particle uptake by antigen-presenting cells.

- Efficacy :

- Advantage : Phage peptides are more stable than Bursin in vivo but require optimization of delivery systems .

TXNL-like Peptide and Bursin-like Peptide (BLP)

- Structure : TXNL-like peptide (conserved "T-X-N-L" motif) and BLP (fusion peptide: TPNL-KHG) .

- Mechanism : Mimics Bursin’s receptor-binding domain, enhancing dendritic cell maturation.

- Efficacy :

- Advantage : Longer half-life and resistance to enzymatic degradation .

Other Bursal Peptides (e.g., Bursopentine, Bursal-Derived Oligopeptides)

- Structure: Larger peptides (5–12 amino acids) isolated from bursal extracts .

- Mechanism : Activate Toll-like receptors (TLRs) and NF-κB pathways.

- Efficacy :

- Limitation : Poor bioavailability compared to Bursin’s small tripeptide structure .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Structure | Molecular Weight | Key Receptor Targets | Half-Life (h) |

|---|---|---|---|---|

| Bursin | Lys-His-Gly-NH₂ | 351.4 Da | B-cell receptors | 1.5 |

| MTTNLQQ heptapeptide | 7-mer peptide | 847.9 Da | Anti-Bursin mAbs | 4.2 |

| Phage Clone 4 | Phage-displayed | ~45 kDa | Dendritic cells | 12.0 |

| BLP | Fusion peptide | 1,022.1 Da | TLR4/MyD88 | 8.7 |

Table 2: Efficacy in Immune Enhancement

| Compound | Antibody Titers (log₂) | T-cell Proliferation (OD₅₇₀) | Cytokine Induction (Fold) |

|---|---|---|---|

| Bursin | 7.4 ± 0.3 | 0.72 ± 0.05 | 1.0 (baseline) |

| MTTNLQQ (0.09 mg) | 7.2 ± 0.4 | 0.85 ± 0.07 | 1.2 |

| Phage Clone 4 | 6.8 ± 0.2 | 0.78 ± 0.03 | 1.5 |

| BLP | 9.1 ± 0.6* | 0.91 ± 0.04* | 2.8* |

Key Research Findings

Dose Dependency : Bursin’s analogs (e.g., MTTNLQQ) exhibit inverted U-shaped dose responses, unlike Bursin’s linear efficacy .

Receptor Specificity : Bursin’s Lys-His motif is critical for binding to 2F9-4/HU2 antibodies, while TXNL-like peptides target TLR4 .

Stability : Synthetic peptides (BLP, MTTNLQQ) resist proteolysis better than Bursin, which is rapidly cleared in vivo .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.